Serotonin Transporter (SERT) Affinity: Submicromolar Potency Relative to Dopamine Transporter
This compound exhibits nanomolar inhibition at the human serotonin transporter (SERT), with an IC50 of 100 nM, demonstrating preferential SERT engagement over the dopamine transporter (DAT) [1]. In contrast, unsubstituted phenethylamine shows negligible SERT inhibition (Ki > 10 µM) and 4-methoxyphenethylamine acts primarily as a serotonin releaser with weak reuptake inhibition [2][3]. The 4-isopropoxy modification yields a ≥100-fold improvement in SERT inhibitory potency compared to the parent scaffold.
| Evidence Dimension | SERT inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Phenethylamine: Ki >10,000 nM; 4-Methoxyphenethylamine: weak reuptake inhibitor |
| Quantified Difference | ≥100-fold increased potency |
| Conditions | Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells |
Why This Matters
Preferential SERT activity supports procurement for serotonergic pathway research where dopamine-sparing profiles are required.
- [1] EcoDrugPlus. (2024). Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells. Compound ID 2126094. View Source
- [2] Phenethylamine - Wikipedia. (2024). Pharmacological profile of phenethylamine. View Source
- [3] 4-Methoxyphenethylamine. (2024). Ptable.com compound profile. View Source
